molecular formula C36H30Cl2O4Si4 B14259022 2-((Dichloro(phenyl)silyl)oxy)-2,4,4,6,6-pentaphenyl-1,3,5,2,4,6-trioxatrisilinane CAS No. 247180-40-1

2-((Dichloro(phenyl)silyl)oxy)-2,4,4,6,6-pentaphenyl-1,3,5,2,4,6-trioxatrisilinane

Cat. No.: B14259022
CAS No.: 247180-40-1
M. Wt: 709.9 g/mol
InChI Key: LZYJLTYPBXHDSZ-UHFFFAOYSA-N
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Description

2-((Dichloro(phenyl)silyl)oxy)-2,4,4,6,6-pentaphenyl-1,3,5,2,4,6-trioxatrisilinane is a complex organosilicon compound. It features a unique structure with multiple phenyl groups and silicon-oxygen bonds, making it an interesting subject for research in various fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Dichloro(phenyl)silyl)oxy)-2,4,4,6,6-pentaphenyl-1,3,5,2,4,6-trioxatrisilinane typically involves the reaction of dichlorophenylsilane with a precursor containing the trioxatrisilinane framework. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like toluene or dichloromethane are commonly used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve a scaled-up version of the laboratory synthesis, with additional steps to ensure purity and yield. This could include distillation, recrystallization, or chromatography to separate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2-((Dichloro(phenyl)silyl)oxy)-2,4,4,6,6-pentaphenyl-1,3,5,2,4,6-trioxatrisilinane can undergo various chemical reactions, including:

    Oxidation: The silicon atoms can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the dichlorophenylsilane moiety to other functional groups.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as alkoxides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium alkoxides or amines in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols or siloxanes, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.

Scientific Research Applications

2-((Dichloro(phenyl)silyl)oxy)-2,4,4,6,6-pentaphenyl-1,3,5,2,4,6-trioxatrisilinane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Medicine: Research into its use as a component in medical devices or as a therapeutic agent.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((Dichloro(phenyl)silyl)oxy)-2,4,4,6,6-pentaphenyl-1,3,5,2,4,6-trioxatrisilinane involves its interaction with various molecular targets. The silicon-oxygen bonds can participate in hydrogen bonding or coordination with metal ions, influencing the compound’s reactivity and stability. The phenyl groups can also engage in π-π interactions, affecting the compound’s physical properties and behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Dichloro(phenyl)silyl)oxy)-2,4,4,6,6-pentaphenyl-1,3,5,2,4,6-trioxatrisilinane is unique due to its trioxatrisilinane framework and multiple phenyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

247180-40-1

Molecular Formula

C36H30Cl2O4Si4

Molecular Weight

709.9 g/mol

IUPAC Name

dichloro-[(2,4,4,6,6-pentakis-phenyl-1,3,5,2,4,6-trioxatrisilinan-2-yl)oxy]-phenylsilane

InChI

InChI=1S/C36H30Cl2O4Si4/c37-45(38,35-27-15-5-16-28-35)42-46(36-29-17-6-18-30-36)40-43(31-19-7-1-8-20-31,32-21-9-2-10-22-32)39-44(41-46,33-23-11-3-12-24-33)34-25-13-4-14-26-34/h1-30H

InChI Key

LZYJLTYPBXHDSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si]2(O[Si](O[Si](O2)(C3=CC=CC=C3)O[Si](C4=CC=CC=C4)(Cl)Cl)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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